molecular formula C17H13ClN2O B2805002 4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide CAS No. 383146-05-2

4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide

Cat. No.: B2805002
CAS No.: 383146-05-2
M. Wt: 296.75
InChI Key: VTVRBDDOBJQZET-UHFFFAOYSA-N
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Description

While the exact data for this compound is absent in the provided evidence, its structural analogs (e.g., sulfonamide variants and other carboxamides) offer indirect insights. Notably, 4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide (CAS 383147-39-5, molecular weight 332.8 g/mol) is documented in but differs in the functional group (sulfonamide vs. carboxamide), significantly altering its chemical properties and applications .

Properties

IUPAC Name

4-chloro-N-(4-pyrrol-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c18-14-5-3-13(4-6-14)17(21)19-15-7-9-16(10-8-15)20-11-1-2-12-20/h1-12H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVRBDDOBJQZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide typically involves the following steps:

    Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Coupling Reaction: The pyrrole derivative is then coupled with 4-chlorobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine group of the pyrrole derivative reacts with the carboxylic acid group of 4-chlorobenzoic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzenecarboxamide derivatives.

Scientific Research Applications

4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory disorders.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Carboxamide vs. Sulfonamide

The substitution of the carboxamide (–CONH–) group with sulfonamide (–SO₂NH–) dramatically impacts molecular properties:

  • Molecular Weight : The sulfonamide analog (C₁₆H₁₃ClN₂O₂S) has a higher molecular weight (332.8 g/mol) due to the sulfur atom and additional oxygen, compared to the hypothetical carboxamide (C₁₆H₁₂ClN₂O, ~289.7 g/mol) .
  • Polarity : Sulfonamides are generally more polar and acidic (pKa ~10) than carboxamides (pKa ~17), influencing solubility and bioavailability.

Substituent and Heterocyclic Ring Comparisons

Tebufenpyrad ()
  • Structure : 4-Chloro-N-((4-(tert-butyl)phenyl)methyl)-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide.
  • Key Features : Pyrazole ring, tert-butyl group, and chlorophenyl moiety.
  • Application : Acaricide and insecticide .
  • Molecular Weight : Estimated ~333.8 g/mol (C₁₇H₂₂ClN₃O).
Zarilamid ()
  • Structure: 4-Chloro-N-(cyanoethoxymethyl)benzamide.
  • Key Features: Cyanoethoxymethyl substituent.
  • Application : Fungicide .
N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide ()
  • Structure : Fluorophenyl group linked to a dimethylpyrazole ring.
  • Molecular Weight : 218.2 g/mol (C₁₂H₁₁FN₂O).
  • Differentiation : Fluorine substituent vs. chlorine in the target compound; pyrazole vs. pyrrole heterocycles .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Application Reference
4-Chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide (hypothetical) C₁₆H₁₂ClN₂O ~289.7 Chlorophenyl, pyrrole Carboxamide Not specified
4-Chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide C₁₆H₁₃ClN₂O₂S 332.8 Chlorophenyl, pyrrole Sulfonamide Not specified
Tebufenpyrad C₁₇H₂₂ClN₃O ~333.8 Chlorophenyl, tert-butyl, pyrazole Carboxamide Pesticide
Zarilamid C₁₁H₁₀ClN₂O₂ ~252.7 Chlorophenyl, cyanoethoxymethyl Carboxamide Fungicide
N-(1,3-Dimethylpyrazol-5-yl)-4-fluorobenzenecarboxamide C₁₂H₁₁FN₂O 218.2 Fluorophenyl, dimethylpyrazole Carboxamide Not specified

Limitations and Discrepancies in Evidence

  • The provided evidence primarily describes sulfonamide analogs or carboxamides with divergent substituents (e.g., pyrazole rings, fluorine/tert-butyl groups). Direct data on the target compound’s synthesis, bioactivity, or physical properties is unavailable.
  • The distinction between carboxamide and sulfonamide functional groups is critical; applications and chemical behavior cannot be extrapolated without experimental validation.

Biological Activity

4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide, with the CAS number 383146-05-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a chloro substituent and a pyrrole moiety, which contribute to its interaction with various biological targets.

  • Molecular Formula : C17H13ClN2O
  • Molar Mass : 296.75 g/mol
  • CAS Number : 383146-05-2

The biological activity of this compound primarily involves its interaction with key enzymes:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial in folate metabolism, and inhibition can lead to reduced nucleotide synthesis, affecting cell proliferation.
  • Enoyl ACP Reductase : Involved in fatty acid biosynthesis, its inhibition can disrupt lipid metabolism, leading to antibacterial effects.

The compound's mechanism involves binding at the active sites of these enzymes, resulting in the suppression of bacterial growth and modulation of cellular processes involved in energy metabolism and cell proliferation .

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by targeting the aforementioned enzymes, which are essential for their survival and replication .

Anticancer Potential

Preliminary studies suggest potential anticancer activity due to its ability to interfere with cellular pathways involved in cancer cell proliferation. The inhibition of DHFR may lead to reduced synthesis of nucleotides necessary for DNA replication in rapidly dividing cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • A study demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antibiotic agent.
  • Cell Proliferation Assays :
    • In vitro assays showed that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines. The mechanism was linked to the induction of apoptosis through the modulation of metabolic pathways influenced by DHFR inhibition .
  • Monoclonal Antibody Production :
    • Another significant finding was its role in enhancing monoclonal antibody production in hybridoma cells. The compound increased glucose uptake and ATP levels, suggesting a positive impact on cellular energy metabolism during antibody synthesis.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced viability in cancer cell lines
Monoclonal AntibodyEnhanced production in hybridoma cells

Q & A

Basic: What are the recommended synthetic methodologies for 4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Reacting 4-chlorobenzoic acid derivatives with 4-(1H-pyrrol-1-yl)aniline under coupling agents like EDCI or HOBt in anhydrous DCM or DMF .
  • Pyrrole functionalization : Introducing the pyrrole moiety via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity.
    Critical Parameters : Control reaction temperature (60–80°C), pH (neutral for amide stability), and inert atmosphere (N₂/Ar) to prevent oxidation .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction using SHELX software for refinement (SHELXL for small molecules). Data collection at 100 K with synchrotron radiation improves resolution (<1.0 Å) .
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–8.5 ppm for pyrrole and chlorophenyl groups) and carbonyl (δ ~168 ppm) .
    • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm to verify purity .

Basic: What biological assays are used to evaluate its bioactivity?

Methodological Answer:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution (CLSI guidelines) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated via nonlinear regression .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP/ADP-Glo™ kits to quantify IC₅₀ .

Advanced: How can reaction conditions be optimized to mitigate side products during synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial designs to assess interactions between variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design identifies optimal Pd catalyst (0.5–1.5 mol%) and ligand ratios .
  • In-line monitoring : ReactIR or HPLC-MS tracks intermediates in real time, enabling rapid adjustment of reaction parameters .
  • Side product analysis : LC-MS identifies by-products (e.g., di-aminated species), which are minimized by reducing excess amine reagents .

Advanced: How do structural modifications influence its biological activity?

Methodological Answer:

  • SAR studies : Synthesize derivatives with variations in:
    • Pyrrole substituents : Replace 1H-pyrrol-1-yl with 2-methylpyrrole; observe reduced activity due to steric hindrance .
    • Chlorophenyl position : Meta-chloro substitution decreases anticancer potency compared to para (IC₅₀ shift from 2.1 μM to 8.7 μM) .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinity to target proteins (e.g., EGFR kinase). Pyrrole’s π-π stacking with Phe723 is critical .

Advanced: How should researchers address contradictions in reported bioactivity data?

Methodological Answer:

  • Replicate assays : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in cell viability assay endpoints .
  • Structural verification : Re-analyze compound purity (HPLC, HRMS) and stereochemistry (CD spectroscopy) if conflicting results persist .

Basic: What analytical techniques are critical for characterizing its stability?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Determines decomposition temperature (Td > 200°C indicates thermal stability) .
  • Forced degradation studies : Expose to UV light (ICH Q1B), acidic/basic conditions, and oxidants (H₂O₂). Monitor degradation via UPLC-PDA at 220 nm .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months; quantify impurities using validated HPLC methods .

Advanced: How can target interaction mechanisms be elucidated?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., BSA) on CM5 chips; measure binding kinetics (ka/kd) at varying compound concentrations .
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy changes (ΔH) to distinguish hydrophobic (e.g., chlorophenyl) vs. hydrogen-bonding (amide) interactions .
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution (3.5–4.0 Å) for mechanistic insights .

Advanced: What strategies enhance its stability in biological matrices?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the amide nitrogen, improving plasma stability (t₁/₂ increases from 2.5 to 8.7 hours) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.1) to protect against enzymatic degradation .
  • Lyophilization : Prepare lyophilized powders with trehalose (1:1 w/w) for long-term storage (−80°C, 24 months) .

Advanced: How can computational tools predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (2.8–3.5), BBB permeability (CNS < −2), and CYP450 inhibition .
  • MD simulations : GROMACS simulations (AMBER force field) model membrane permeation; Gibbs free energy profiles identify diffusion barriers .
  • QSAR models : Train on datasets (e.g., ChEMBL) to correlate structural descriptors (e.g., PSA, H-bond donors) with bioavailability .

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